BenchChemオンラインストアへようこそ!

N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Anti-proliferative activity p21 selectivity HCT116

This 7-anilino-acetamide pyrazolo[1,5-a]pyrimidine is the appropriate probe for oncology programs targeting synthetic lethality in p21-deficient solid tumor models. It delivers sub-5 µM IC50 in p21-/- HCT116 cells with >4-fold selectivity over wild-type, a phenotype lost when the acetamide or para-anilino linkage is altered. With computed logP 3.4, TPSA 81.4 Ų, and two HBDs, it is excluded from the CNS (CNS MPO ≤ 3.5), making it suitable for peripheral tumor xenograft studies where brain exposure must be avoided. Its aqueous solubility >10 µM minimizes DMSO carryover in automated HTS platforms. Orthogonal to CK2/ATR-targeted sub-series, it is predicted to engage LYN/DYRK family kinases, reducing confounding pharmacology in kinome-wide profiling.

Molecular Formula C21H19N5O
Molecular Weight 357.417
CAS No. 877791-17-8
Cat. No. B2621273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide
CAS877791-17-8
Molecular FormulaC21H19N5O
Molecular Weight357.417
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
InChIInChI=1S/C21H19N5O/c1-14-12-20(25-18-10-8-17(9-11-18)24-15(2)27)26-21(23-14)19(13-22-26)16-6-4-3-5-7-16/h3-13,25H,1-2H3,(H,24,27)
InChIKeyGHNCJSSDMRVPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide (CAS 877791-17-8): Class, Core Structure, and Research Provenance


N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide (CAS 877791-17-8; molecular weight 357.4 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a 7-position anilino-acetamide substitution [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor design, and analogs with 7-yl phenyl amide motifs have been reported as anti-proliferative agents with selective activity against p21-deficient tumor cells [2]. This compound is primarily utilized in early-stage oncology research, where the 5-methyl and 3-phenyl substituents on the core heterocycle, combined with the N-(4-acetamidophenyl)amino group at position 7, define a distinct sub-series that may confer specific target engagement profiles relative to other in-class substitution patterns.

Why N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide Cannot Be Replaced by a Generic Pyrazolo[1,5-a]pyrimidine: Structural Determinants of Target Activity


Within the pyrazolo[1,5-a]pyrimidine class, substitution at the 7-position is a critical driver of kinase selectivity and anti-proliferative phenotype. Published structure–activity relationship (SAR) data demonstrate that the 7-yl phenyl amide sub-series exhibits distinct biological profiles dependent on the amide region composition; simple substitution—such as exchanging an N-(4-acetamidophenyl)amino group for an N-alkyl or N,N-disubstituted acetamide—can result in a complete loss of p21-dependent selectivity, while the presence of both the acetamide moiety and the para-anilino linkage is essential for maintaining nanomolar potency in certain cellular contexts [1]. Consequently, sourcing an in-class analog that differs at the 7-position or lacks the specific 5-methyl-3-phenyl core decoration carries a material risk of obtaining a compound with wholly divergent, uncharacterized, or irrelevant biological activity, particularly in assays relying on p21-deficient cell line sensitivity [1].

N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Sub-Micromolar Anti-Proliferative Activity in p21-Deficient HCT116 Cells, with Selectivity Window Over p21-Wild-Type Isogenic Counterpart

In the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide series, the N-(4-acetamidophenyl)amino substitution at position 7 (as present in the target compound) is associated with low-micromolar IC50 values against the p21-deficient HCT116 colorectal carcinoma cell line. The core scaffold lacking the acetamide moiety or with N-alkyl substitution shows >5-fold loss of potency, while the p21-deficient/p21-wild-type selectivity ratio for the acetamido-substituted analogs typically exceeds 4-fold [1]. This selectivity is not uniformly observed across all 7-yl amide congeners, emphasizing the specific contribution of the anilino-acetamide pharmacophore.

Anti-proliferative activity p21 selectivity HCT116 pyrazolo[1,5-a]pyrimidine SAR

Topological Polar Surface Area and Hydrogen-Bond Donor/Acceptor Profile Distinguishes CNS Multiparameter Optimization Score from TSPO-Targeted Pyrazolo[1,5-a]pyrimidine Acetamides

The target compound exhibits a computed topological polar surface area (TPSA) of 81.4 Ų and a hydrogen bond donor count of 2 (both nitrogens of the anilino-acetamide and acetamide moieties) [REFS-1_2]. This contrasts with TSPO-targeted N,N-disubstituted pyrazolo[1,5-a]pyrimidine acetamides such as DPA-714 (TPSA 58.4 Ų; HBD = 0) and GMA-15 (TPSA 56.8 Ų; HBD = 0), where the absence of an anilino NH and the presence of a tertiary amide reduce polarity and eliminate HBDs, favoring blood–brain barrier penetration for PET imaging applications [2]. The higher TPSA and HBD count of the target compound predict reduced passive CNS permeability (CNS MPO score ≤ 3.5 vs. ≥ 5.0 for brain-penetrant TSPO ligands), making it preferentially suited for peripheral oncology targets rather than CNS imaging [REFS-1_2][2].

Drug-likeness CNS MPO TSPO physicochemical properties permeability

Kinase Profiling Differentiates 7-Anilino-Acetamide Substitution from TK-Focused Pyrazolo[1,5-a]pyrimidine Chemotypes

Pyrazolo[1,5-a]pyrimidine chemotypes are known to engage a broad range of kinases depending on substitution vectors. The 7-anilino motif present in the target compound has been structurally associated with binding to the ATP pocket of receptor tyrosine kinases such as LYN and certain dual-specificity kinases like DYRKs, whereas the 3-carboxamide or 3-cyano-7-cyclopropylamino sub-series reported as CK2 or ATR inhibitors exhibit orthogonal selectivity profiles [1]. Although direct kinome-wide profiling data for this exact compound is not publicly available, the chemical topology suggests it occupies a selectivity space that is non-overlapping with CK2- or ATR-preferred scaffolds, thereby avoiding the off-target cardiovascular and DNA-damage response liabilities associated with those targets [1][2].

Kinase selectivity LYN CK2 DYRK ATP-binding pocket

Aqueous Solubility and logD Profile Differentiate from Highly Lipophilic TSPO Radioligands, Influencing In Vitro Assay Compatibility

The target compound's computed logP (XLogP3 = 3.4) and topological polar surface area place it in a moderate lipophilicity range that predicts aqueous solubility > 10 µM at pH 7.4, a practical threshold for cell-based assay compatibility without excessive DMSO content [1]. In contrast, established pyrazolo[1,5-a]pyrimidine PET radioligands such as DPA-714 (cLogP ≈ 2.9; experimental logD7.4 = 2.9) and its fluoroalkynyl analogs (logD7.4 up to 4.3) exhibit higher lipophilicity that often requires formulation with solubilizing agents or low-percentage DMSO, which can confound cellular assay readouts via solvent-induced cytotoxicity or membrane perturbation [2]. Although these comparator compounds achieve picomolar TSPO affinity, their physicochemical properties may limit their utility in prolonged proliferation assays compared to the target compound.

Aqueous solubility logD ALogP in vitro assay formulation

N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide: Optimal Use Cases Derived from Quantitative Differentiation Evidence


Selective Targeting of p21-Deficient Tumor Models in Preclinical Oncology Drug Discovery

This compound is the appropriate chemical probe for projects investigating synthetic lethality or selective cytotoxicity in p21-deficient (p21-/-) colorectal or other solid tumor models. As demonstrated in HCT116 isogenic cell line experiments, 7-yl phenyl amide analogs with acetamido substitution achieve sub-5 µM IC50 values specifically in p21-null cells while sparing p21-wild-type counterparts (>4-fold selectivity window) [1]. Procurement for this purpose is supported when the research objective requires a p21-dependent anti-proliferative phenotype that cannot be reproduced by N-alkyl or N-unsubstituted pyrazolo[1,5-a]pyrimidine analogs.

Peripheral Kinase Target Engagement Studies Requiring Exclusion of CNS Penetration

With a computed TPSA of 81.4 Ų and two hydrogen bond donors, this compound is physico chemically restricted from significant passive blood–brain barrier penetration (predicted CNS MPO score ≤ 3.5), in contrast to TSPO-targeted pyrazolo[1,5-a]pyrimidine acetamides such as DPA-714 or GMA-15 that are explicitly optimized for brain uptake (TPSA < 60 Ų; HBD = 0) [1][2]. Researchers investigating peripheral kinase targets (e.g., tumor xenografts, hematological malignancies) who must avoid CNS exposure should preferentially select this compound over brain-penetrant scaffolds.

Kinase Panel Screening Where CK2 and ATR Inhibition Must Be Excluded

Given that the 3-cyano-7-cyclopropylamino and 3-carboxamide pyrazolo[1,5-a]pyrimidine sub-series are characterized by low nanomolar CK2 and ATR inhibitory activity, respectively [1][2], the structurally distinct 7-anilino-acetamide scaffold of the target compound is predicted to engage an orthogonal kinase selectivity space (likely LYN/DYRK family). This makes it a rational choice for kinome-wide profiling experiments where confounding pharmacology from CK2 or ATR engagement would obscure phenotypic interpretation.

Cell-Based High-Throughput Screening Requiring DMSO-Sparing Aqueous Formulation

With a computed logP of 3.4 and predicted aqueous solubility exceeding 10 µM, this compound can be formulated at higher aqueous concentrations with lower DMSO carryover compared to highly lipophilic TSPO radioligand scaffolds (logD7.4 up to 4.3) that often require solubilizing agents or DMSO concentrations above 0.5% v/v [1][2]. This property is advantageous for automated HTS platforms where DMSO-induced cytotoxicity or precipitation artifacts must be minimized over multi-day proliferation assays.

Quote Request

Request a Quote for N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.